N'-(3-{[(ANILINOCARBOTHIOYL)AMINO]METHYL}-3,5,5-TRIMETHYLCYCLOHEXYL)-N-PHENYLTHIOUREA
Overview
Description
N-(3-{[(anilinocarbonothioyl)amino]methyl}-3,5,5-trimethylcyclohexyl)-N’-phenylthiourea is a complex organic compound with a unique structure that includes both aniline and thiourea functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[(anilinocarbonothioyl)amino]methyl}-3,5,5-trimethylcyclohexyl)-N’-phenylthiourea typically involves multiple steps. One common method includes the reaction of aniline with carbon disulfide to form an anilinocarbonothioyl intermediate. This intermediate is then reacted with a cyclohexylamine derivative under controlled conditions to yield the final product. The reaction conditions often require specific temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to handle the increased volume of reactants and products.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[(anilinocarbonothioyl)amino]methyl}-3,5,5-trimethylcyclohexyl)-N’-phenylthiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group into corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline or thiourea groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve specific solvents, temperatures, and catalysts to facilitate the process.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
N-(3-{[(anilinocarbonothioyl)amino]methyl}-3,5,5-trimethylcyclohexyl)-N’-phenylthiourea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-{[(anilinocarbonothioyl)amino]methyl}-3,5,5-trimethylcyclohexyl)-N’-phenylthiourea involves its interaction with molecular targets and pathways within cells. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiourea derivatives and aniline-based compounds. Examples include:
- N,N’-diphenylthiourea
- N-phenylthiourea
- Anilinocarbonothioyl derivatives
Uniqueness
N-(3-{[(anilinocarbonothioyl)amino]methyl}-3,5,5-trimethylcyclohexyl)-N’-phenylthiourea is unique due to its specific combination of functional groups and its potential applications. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-phenyl-3-[[1,3,3-trimethyl-5-(phenylcarbamothioylamino)cyclohexyl]methyl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4S2/c1-23(2)14-20(28-22(30)27-19-12-8-5-9-13-19)15-24(3,16-23)17-25-21(29)26-18-10-6-4-7-11-18/h4-13,20H,14-17H2,1-3H3,(H2,25,26,29)(H2,27,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOAQHXYFFVKPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(C1)(C)CNC(=S)NC2=CC=CC=C2)NC(=S)NC3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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